Acetic acid;1-chloro-4-methylnonan-4-ol
Description
The compound "Acetic acid;1-chloro-4-methylnonan-4-ol" is a derivative combining acetic acid (CH₃COOH) with 1-chloro-4-methylnonan-4-ol, a branched aliphatic alcohol substituted with chlorine and methyl groups.
Properties
CAS No. |
54555-62-3 |
|---|---|
Molecular Formula |
C12H25ClO3 |
Molecular Weight |
252.78 g/mol |
IUPAC Name |
acetic acid;1-chloro-4-methylnonan-4-ol |
InChI |
InChI=1S/C10H21ClO.C2H4O2/c1-3-4-5-7-10(2,12)8-6-9-11;1-2(3)4/h12H,3-9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
BYRUJPHGIIQAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CCCCl)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chloro-4-methylnonan-4-ol typically involves the chlorination of 4-methylnonan-4-ol followed by esterification with acetic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process may require a catalyst like sulfuric acid or an acid anhydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-chloro-4-methylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;1-chloro-4-methylnonan-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-chloro-4-methylnonan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The presence of the chlorine atom and the methyl group can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key analogs:
Chloro-Substituted Acetic Acid Derivatives
S-8307 (2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid) :
- Structure : Combines a chloro-substituted imidazole ring with acetic acid.
- Activity : Acts as a selective angiotensin II receptor antagonist, demonstrating competitive inhibition (pA₂ = 5.49) .
- Key Difference : The imidazole ring enhances binding specificity to receptors, unlike the aliphatic chain in the target compound.
{4-Chloro-3-nitro-1H-pyrazol-1-yl}acetic acid (CAS 910561-03-4) :
- 2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid (CAS 1315349-38-2): Application: Used as a pharmaceutical intermediate, highlighting the role of chloro and methoxy groups in modulating bioactivity .
Branched Aliphatic Chloro-Alcohols
- Similar chloro-alcohols are used as intermediates in agrochemical synthesis, though specific data is absent in the evidence.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Similar Compounds
Key Observations :
Acetic Acid Role : The acetic acid component contributes acidity and hydrogen-bonding capacity, critical in biological interactions (e.g., S-8307’s receptor binding) .
Chloro Substituents : Chlorine atoms enhance lipophilicity and electrophilicity, influencing pharmacokinetics (e.g., increased membrane permeability in S-8307) .
Branched Alcohols: The 4-methylnonan-4-ol moiety in the target compound likely reduces water solubility compared to linear analogs, as seen in other branched alcohols used in industrial solvents .
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